molecular formula C9H18ClNO2S B1403651 3-(Cyclohexylsulfonyl)azetidine hydrochloride CAS No. 1820638-85-4

3-(Cyclohexylsulfonyl)azetidine hydrochloride

Cat. No. B1403651
M. Wt: 239.76 g/mol
InChI Key: ZUGWPDSJUABJIZ-UHFFFAOYSA-N
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Description

3-(Cyclohexylsulfonyl)azetidine hydrochloride, also known as CSAH, is an organic compound that belongs to the class of azetidines. It has a CAS Number of 1820638-85-4 and a molecular weight of 239.77 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(cyclohexylsulfonyl)azetidine hydrochloride . The InChI code is 1S/C9H17NO2S.ClH/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8;/h8-10H,1-7H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-(Cyclohexylsulfonyl)azetidine hydrochloride is a solid compound . It has a molecular weight of 239.77 .

Scientific Research Applications

Scalable Synthesis and Safety of Energetic Building Blocks

One study detailed the scalable synthesis of 3-(Bromoethynyl)azetidine, a related energetic building block, highlighting a four-step sequence for its synthesis. The research included a detailed safety study of the hydrochloride salt to assess potential explosive properties, demonstrating the compound's utility in the production of active pharmaceutical ingredients (APIs) and the importance of counterion screening for safety mitigation (Kohler et al., 2018).

Ring Expansion and Functionalization

Another area of research involves the ring expansion of 2-(α-Hydroxyalkyl)azetidines to synthesize functionalized pyrrolidines. This process, achieved through reactions with thionyl chloride or methanesulfonyl chloride, showcases the versatility of azetidine derivatives in constructing complex cyclic structures with potential applications in medicinal chemistry (Durrat et al., 2008).

Synthesis of Mercapto-Azetidine Derivatives

Research into the synthesis of 3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride from 2-thiol-2-thiazoline demonstrates the compound's role in generating sulfhydryl-containing azetidines. The method described offers a high yield and purity, suitable for further exploration in industrial applications (Zhang Zhi-bao, 2011).

Azetidine-Based Drug Design

In drug design, azetidine derivatives, such as those explored for the synthesis of aztreonam intermediates, highlight the compound's utility in developing therapeutics. The process involved multiple steps, including esterification and sulfonation, to achieve high yields and purity, emphasizing azetidine derivatives' potential in pharmaceutical manufacturing (Luo You-fu, 2009).

Catalytic Synthesis and Heterocyclic Transformations

Azetidines are also central to catalytic synthesis processes, as shown in studies where azetidine-3-ols were transformed into 3-aryl-3-sulfanyl azetidines. This transformation demonstrates the compound's applicability in drug discovery programs, showcasing the potential for incorporating azetidine derivatives into new chemical entities for therapeutic use (Dubois et al., 2019).

properties

IUPAC Name

3-cyclohexylsulfonylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S.ClH/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8;/h8-10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGWPDSJUABJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclohexylsulfonyl)azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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